molecular formula C8H14O2 B1441417 Ethyl 1-methylcyclobutanecarboxylate CAS No. 65338-28-5

Ethyl 1-methylcyclobutanecarboxylate

Cat. No.: B1441417
CAS No.: 65338-28-5
M. Wt: 142.2 g/mol
InChI Key: ZLUCBLOVYOJREX-UHFFFAOYSA-N
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Description

Ethyl 1-methylcyclobutanecarboxylate is an organic compound with the molecular formula C8H14O2. It is a cyclobutane derivative, characterized by a four-membered ring structure with an ethyl ester functional group. This compound is used in various scientific research applications due to its unique chemical properties .

Properties

IUPAC Name

ethyl 1-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-10-7(9)8(2)5-4-6-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUCBLOVYOJREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727055
Record name Ethyl 1-methylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65338-28-5
Record name Ethyl 1-methylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methylcyclobutanecarboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 1-methylcyclobutanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methylcyclobutanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl 1-methylcyclobutanecarboxylate serves as a vital building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Leading to the formation of carboxylic acids or ketones.
  • Reduction : Converting the ester group into an alcohol.
  • Substitution Reactions : Facilitating the replacement of the ethyl group with other functional groups.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways. Its potential as a substrate in enzymatic reactions can provide insights into biological mechanisms and metabolic processes.

Medicine

Recent studies have investigated this compound for its pharmacological properties. Notably, it has been explored for its antagonistic effects on lysophosphatidic acid (LPA) receptors, which are implicated in various diseases, including fibrosis and cancer. By inhibiting these receptors, the compound may help mitigate excessive extracellular matrix accumulation seen in fibrotic diseases.

Industry

In industrial applications, this compound is employed in producing specialty chemicals and materials. Its unique properties make it suitable for various formulations and chemical processes.

Case Study 1: Pharmacological Properties

A study examining the effects of this compound on LPA receptors demonstrated its potential role as a therapeutic agent in treating fibrotic conditions. The compound's ability to inhibit LPA signaling pathways suggests it could be developed into a drug targeting fibrosis-related diseases.

Case Study 2: Synthetic Applications

Research highlighted the utility of this compound as a precursor in synthesizing complex organic compounds, showcasing its effectiveness in creating derivatives that exhibit enhanced biological activities.

Mechanism of Action

The mechanism of action of ethyl 1-methylcyclobutanecarboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved can include ester hydrolysis, oxidation, and reduction reactions, which ultimately influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methylcyclobutanecarboxylate
  • Ethyl cyclobutanecarboxylate
  • Ethyl 2-methylcyclobutanecarboxylate

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethyl ester group and the methyl substitution on the cyclobutane ring contribute to its unique properties .

Biological Activity

Ethyl 1-methylcyclobutanecarboxylate, a compound with the molecular formula C8H14O2C_8H_{14}O_2 and CAS number 65338-28-5, is gaining attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC8H14O2
Molar Mass142.2 g/mol
Density0.990 g/cm³
Boiling Point161.7 °C
Storage Conditions2-8 °C

This compound is an ester derived from cyclobutanecarboxylic acid and is characterized by its unique cyclobutane ring structure, which may influence its biological interactions.

Antagonistic Properties

Recent studies indicate that compounds similar to this compound may act as antagonists against lysophosphatidic acid (LPA) receptors. LPA is a bioactive lipid involved in various cellular processes, including cell proliferation, migration, and survival. The antagonism of LPA receptors can have therapeutic implications in conditions like fibrosis and cancer .

  • Mechanism of Action : LPA receptors are known to mediate signaling pathways that promote cellular tension and extracellular matrix (ECM) remodeling. By inhibiting these receptors, this compound could potentially mitigate excessive ECM accumulation seen in fibrotic diseases .

Insect Repellency

This compound has also been evaluated for its insect repellent properties. In comparative studies, various derivatives showed varying degrees of repellency against common pests:

Compound NameShort-Term Repellency (%)Long-Term Repellency (%)
This compound3045
DEET32.545
Citronellol3025

These findings suggest that the compound may be effective in controlling insect populations while offering a more ecologically acceptable alternative to traditional insecticides .

Case Study on LPA Receptor Antagonism

A notable study explored the effects of LPA receptor antagonists in a model of idiopathic pulmonary fibrosis (IPF). Researchers found that mice treated with compounds that inhibit LPA signaling exhibited reduced fibrosis markers compared to untreated controls. This highlights the potential of this compound as a therapeutic agent in fibrotic diseases .

Insect Repellent Efficacy Study

In another study assessing the efficacy of various insect repellents, this compound was tested alongside established repellents like DEET. The results indicated that while it was less effective than DEET in short-term applications, it showed promising long-term effects against specific insect species, suggesting further exploration into formulation improvements for enhanced efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-methylcyclobutanecarboxylate
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Ethyl 1-methylcyclobutanecarboxylate

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